molecular formula C12H11N3O B8742836 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine CAS No. 51299-51-5

2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine

Cat. No.: B8742836
CAS No.: 51299-51-5
M. Wt: 213.23 g/mol
InChI Key: DNTSRSNYISICML-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine is a heterocyclic compound that features a benzoxazole core substituted with an amino group and a pyrrolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminophenol with 1-methyl-2-pyrrolecarboxaldehyde under acidic conditions to form the desired benzoxazole derivative. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as metal salts or acids may be used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In the context of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylbenzoxazole
  • 2-Amino-6-methylbenzoxazole
  • 2-Amino-7-methylbenzoxazole

Uniqueness

2-(1-Methyl-1H-pyrrol-2-yl)benzo[d]oxazol-5-amine is unique due to the presence of the pyrrolyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

51299-51-5

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

2-(1-methylpyrrol-2-yl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C12H11N3O/c1-15-6-2-3-10(15)12-14-9-7-8(13)4-5-11(9)16-12/h2-7H,13H2,1H3

InChI Key

DNTSRSNYISICML-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g of 2-(1-methyl-2-pyrrolyl)-5-nitrobenzoxazole (0.006 mole) and 0.15 g of 10% Pd/C are suspended in 100 ml of 95% EtOH and hydrogenated at 50 psi over a period of 2.5 hr. The catalyst is removed and the EtOH evaporated under vacuum yielding a brown solid. Crystallization from methanol yields 1.15 g of tan crystals, mp 183°-185° (89%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
catalyst
Reaction Step One

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